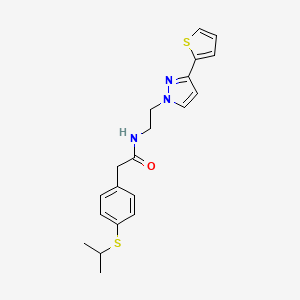

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS2/c1-15(2)26-17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-25-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCAZWFRLHNFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic synthesis. The process generally begins with the synthesis of the core intermediates, followed by their assembly under specific reaction conditions:

Synthesis of Intermediate 1: : Start with isopropylthiophenyl, involving nucleophilic substitution reactions with thiol compounds.

Formation of Intermediate 2: : Introduce the pyrazole ring through cyclization reactions, typically under acidic or basic conditions.

Final Coupling: : Combine the intermediates in the presence of coupling reagents (like DCC or EDC) under controlled temperatures to form the final product.

Industrial Production Methods

Industrial production leverages scalable techniques such as batch processing or continuous flow chemistry to optimize yield and purity. These methods often utilize automated systems to maintain precise reaction conditions, ensuring consistent output quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing isopropylthio group.

Reduction: : Reduction at various sites within the molecule can produce different derivatives, potentially altering its activity.

Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at reactive aromatic sites.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or sodium periodate under controlled temperatures.

Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: : Utilization of halogenating agents or nucleophiles under appropriate solvents and catalysts.

Major Products Formed

The reaction products vary based on the reagents and conditions used. Oxidation might lead to sulfoxides or sulfones, while reduction can yield simpler alkyl or thiol derivatives. Substitution reactions often produce halogenated or alkylated products, enhancing the compound's reactivity or stability.

Scientific Research Applications

Chemistry

Catalysis: : Employed as a ligand in transition metal catalyzed reactions, enhancing catalytic efficiency and selectivity.

Material Science: : Used in the synthesis of novel polymers with unique electrical or optical properties.

Biology

Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, especially in oncology and neurology.

Biochemical Probes: : Utilized in studying biochemical pathways and enzyme interactions due to its reactive functional groups.

Medicine

Therapeutic Agents: : Investigated for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.

Diagnostics: : Used in imaging techniques as a tracer or contrast agent due to its distinct chemical properties.

Industry

Agriculture: : Evaluated for its potential as a pesticide or herbicide due to its bioactive profile.

Manufacturing: : Applied in the production of specialized coatings and materials with enhanced durability or conductivity.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. These include:

Binding to Enzymes: : Inhibiting or activating enzymatic pathways, affecting biochemical processes.

Signal Modulation: : Interacting with cellular receptors or ion channels, modulating signal transduction pathways.

DNA Interactions: : Binding to DNA or RNA, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations:

Physical and Spectroscopic Properties

Key Observations:

- Melting Points : The triazole-pyrimidine analog () has a higher melting point (165–167°C) than typical acetamides, likely due to rigid heterocyclic systems .

- Spectroscopy : IR and NMR data for the target compound would require emphasis on the isopropylthio (C-S stretch ~700 cm⁻¹) and thiophene-pyrazole protons (δ 6.5–8.0 in ¹H NMR) .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an isopropylthio group, a phenyl ring, and a pyrazole moiety, which are critical for its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that compounds similar to the target compound exhibit significant anti-inflammatory activity. For instance, derivatives with thiazole and phenyl groups have shown strong inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory process . The structure-activity relationship suggests that modifications to the phenyl ring can enhance anti-inflammatory effects.

2. Anxiolytic and Antidepressant Effects

Recent studies have highlighted the potential anxiolytic and antidepressant-like activities of related compounds. For example, LQFM192, a compound similar in structure, demonstrated significant anxiolytic effects mediated through the serotonergic system and GABAA receptor interactions . This suggests that the target compound may also engage similar pathways, warranting further investigation.

The mechanisms through which these compounds exert their biological effects often involve modulation of neurotransmitter systems. The serotonergic and dopaminergic systems are frequently implicated in the pharmacodynamics of such compounds. For instance, pretreatment with specific antagonists has shown to block the anxiolytic effects, indicating a direct interaction with serotonin receptors .

Case Study 1: Anti-inflammatory Activity

A study evaluating various derivatives for COX inhibition revealed that specific substitutions on the benzene ring significantly enhanced anti-inflammatory activity. Compounds with bulky alkyl groups showed reduced efficacy, while those with halogen substitutions exhibited stronger inhibition . This finding underscores the importance of structural modifications in optimizing therapeutic effects.

Case Study 2: Behavioral Pharmacology

In behavioral assays using rodent models, compounds structurally related to the target compound were subjected to tests such as the elevated plus-maze and forced swimming test. Results indicated that certain doses led to significant reductions in anxiety-like behaviors, supporting their potential as anxiolytics .

Data Tables

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole-thiophene core via cyclization of hydrazine derivatives with thiophene-containing ketones under acidic or basic conditions .

- Step 2: Introduction of the isopropylthio group via nucleophilic substitution or thiol-ene reactions .

- Step 3: Amide coupling using activated esters (e.g., HATU/DCC) or direct reaction of acid chlorides with amines in solvents like dichloromethane or acetonitrile, often catalyzed by triethylamine .

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification: Column chromatography or recrystallization ensures product purity.

- Characterization: Confirm identity via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic Analysis:

- NMR to confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .

- NMR to verify carbonyl (δ 165–170 ppm) and sulfur-containing moieties .

- Mass Spectrometry: HRMS to match the molecular formula (e.g., CHNOS) .

- Elemental Analysis: Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Answer:

- Enzyme Inhibition: Use fluorogenic or chromogenic substrates to test activity against kinases, cyclooxygenases, or proteases .

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

Answer:

- Assay Optimization:

- Validate cell line authenticity (STR profiling) to rule out contamination .

- Standardize assay conditions (pH, temperature, incubation time) .

- Structural Confirmation: Re-characterize the compound to exclude batch-to-batch impurities (e.g., residual solvents, unreacted intermediates) via HPLC .

- Mechanistic Studies: Use molecular docking to compare binding affinities across targets (e.g., COX-2 vs. EGFR) and identify off-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets) .

- QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

Answer:

- X-ray Diffraction: Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles to predict steric hindrance in reactions .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., S···π contacts) to explain solubility or crystallinity trends .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with crystal packing efficiency .

Q. What methodologies address low yields in the final amide coupling step?

Answer:

- Activation Reagents: Compare HATU vs. EDCI/HOBt efficiency in polar aprotic solvents (DMF > DCM) .

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .

- Workup Optimization: Use aqueous NaHCO to quench excess reagents and improve isolation .

Q. How can green chemistry principles be applied to optimize the synthesis?

Answer:

- Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Recycling: Immobilize triethylamine on silica gel for reuse in coupling reactions .

- Waste Minimization: Employ flow chemistry to reduce solvent volume by 70% and improve atom economy .

Methodological Notes

- Key Sources: PubChem, peer-reviewed journals (e.g., American Journal of Organic Chemistry), and crystallographic databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.